[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
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Overview
Description
[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is an organic compound with the molecular formula C16H14N4O2S and a molecular weight of 326.37 g/mol . This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of [(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves organic synthesis techniques. One common method includes the reaction of 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can be compared with other similar compounds, such as:
5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole core but lacks the acetic acid moiety.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has an amino group instead of an anilino group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C16H14N4O2S/c21-14(22)11-23-16-19-18-15(17-12-7-3-1-4-8-12)20(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18)(H,21,22) |
InChI Key |
XCJSJYYPXUCHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Origin of Product |
United States |
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